molecular formula C8H11F3O2 B122293 4-(Trifluoromethyl)cyclohexanecarboxylic Acid CAS No. 133261-33-3

4-(Trifluoromethyl)cyclohexanecarboxylic Acid

Cat. No. B122293
M. Wt: 196.17 g/mol
InChI Key: LMEAZIIFLVDISW-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)cyclohexanecarboxylic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various cyclohexane derivatives and their properties, which can provide insights into the characteristics of the compound . For instance, the presence of a trifluoromethyl group is known to influence the physical and chemical properties of a molecule, such as lipophilicity and acidity, as seen in the study of 1-amino-4,4-difluorocyclohexanecarboxylic acid .

Synthesis Analysis

The synthesis of cyclohexane derivatives can involve several strategies, including ring-closing metathesis and Grignard reactions, as demonstrated in the synthesis of a functionalized cyclohexene skeleton . The introduction of fluorine atoms, such as in the synthesis of 1-amino-4,4-difluorocyclohexanecarboxylic acid, can be achieved through multi-step processes starting from commercially available materials . The presence of a trifluoromethyl group in the compound of interest suggests that similar synthetic approaches could be applicable.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives can be studied using various techniques, including NMR and X-ray crystallography. For example, the crystal structure of 1,4-trans-cyclohexane-dicarboxylic acid has been determined, providing information on the conformation of the cyclohexane ring and the carboxylic groups . The introduction of a trifluoromethyl group would likely influence the conformation and electronic properties of the cyclohexanecarboxylic acid derivative.

Chemical Reactions Analysis

Cyclohexane derivatives can participate in a variety of chemical reactions. For instance, the presence of carboxylic acid groups allows for the formation of acid-base complexes with organic bases, leading to various supramolecular structures . Additionally, the reactivity of such compounds can be influenced by substituents, as seen in the synthesis of aromatic polyetherketones, where electron-withdrawing groups affect the polymerization process .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives are influenced by their molecular structure. For example, the introduction of fluorine atoms can affect the compound's conformation, lipophilicity, acidity, and fluorescent properties . The synthesis of novel polyamides derived from a diamine with a trifluoromethyl pendent group demonstrates how such substituents can lead to materials with outstanding solubility, thermal stability, and low dielectric constants, which are desirable for microelectronic applications .

Scientific Research Applications

Coordination Chemistry and Material Science

  • Cyclohexanecarboxylic acids, including 4-(Trifluoromethyl)cyclohexanecarboxylic Acid, are studied in coordination chemistry for their potential applications in material science, particularly as magnetic materials. Their conformational transformations in the presence of various metal ions under hydrothermal conditions are explored, along with the α-proton removal mechanism (Lin & Tong, 2011).

Molecular Gelation and Solar Cell Applications

  • Cyclohexanecarboxylic acid derivatives have been used as efficient gelators to solidify ionic liquid electrolytes. These solid electrolytes show promise in dye-sensitized solar cells, displaying good power conversion efficiency and being applicable under real-world conditions (Décoppet et al., 2014).

Catalysis in Hydrocarboxylation Reactions

  • Copper(II) metal-organic frameworks incorporating cyclohexanecarboxylic acid units have shown good catalytic activity and selectivity for the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid. This demonstrates potential for efficient alkane hydrocarboxylation in an ionic liquid and under mild conditions (Paul et al., 2016).

Carboxylation of Alkanes with Vanadium Catalysts

  • Research has been conducted on the carbonylation of cyclohexane to carboxylic acids using vanadium complexes, highlighting the potential of cyclohexanecarboxylic acids in the transformation of simple alkanes under mild conditions (Reis et al., 2005).

Synthesis of Novel Polyamides

  • Aromatic diamines with trifluoromethyl groups, derived from cyclohexanecarboxylic acid, have been synthesized and used to create fluorinated polyamides. These polyamides exhibit excellent solubility, mechanical strength, low dielectric constants, and high thermal stability, making them suitable for advanced microelectronic applications (Li et al., 2009).

Supramolecular Chemistry and Phosphate Receptors

  • Cyclohexane tricarboxylic acid, closely related to 4-(Trifluoromethyl)cyclohexanecarboxylic Acid, has been used as a spacer in the design of versatile receptors for phosphates, showcasing its application in supramolecular chemistry (Raposo et al., 1995).

Hydrogenation in Supercritical CO2

  • The ring hydrogenation of benzoic acid to cyclohexanecarboxylic acid has been studied using transition metal catalysts in supercritical CO2, offering insights into the efficient production of cyclohexanecarboxylic acid at low temperatures (Wang & Zhao, 2007).

Safety And Hazards

The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation .

properties

IUPAC Name

4-(trifluoromethyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h5-6H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEAZIIFLVDISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501254376
Record name 4-(Trifluoromethyl)cyclohexanecarboxylic acid
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Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)cyclohexanecarboxylic Acid

CAS RN

95233-30-0, 133261-33-3, 1202578-27-5
Record name 4-(Trifluoromethyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95233-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethyl)cyclohexane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRANS-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-4-(Trifluoromethyl)cyclohexanecarboxylic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Yang, T Zhao, I Boldog, C Janiak, XY Yang, Q Li… - Dalton …, 2019 - pubs.rsc.org
The concentration of benzoic acid was found to exercise efficient control over the formation of either MIL-101(Cr) or MIL-88B(Cr) under otherwise similar hydrothermal synthetic …
Number of citations: 49 pubs.rsc.org
J Shi - 2004 - papyrus.bib.umontreal.ca
My research was involved in the synthesis of heterocyclic compounds of medicinal relevance. firstly, we designed and synthesized a novel 2-pyridone precursor related to ABT-719, a …
Number of citations: 3 papyrus.bib.umontreal.ca

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